molecular formula C10H9ClF3N B13339235 (R)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine

(R)-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine

Cat. No.: B13339235
M. Wt: 235.63 g/mol
InChI Key: VLWPSOJVQHCCKV-SSDOTTSWSA-N
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Description

®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of chloro and trifluoromethyl groups on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,4,6-trifluoroaniline and ®-pyrrolidine.

    Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate.

    Cyclization: The intermediate is then cyclized under appropriate conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biological studies.

    Medicine: It could be investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of chloro and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine: can be compared with other pyrrolidine derivatives, such as:

Uniqueness

The unique combination of chloro and trifluoromethyl groups on the phenyl ring distinguishes ®-2-(3-Chloro-2,4,6-trifluorophenyl)pyrrolidine from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(2R)-2-(3-chloro-2,4,6-trifluorophenyl)pyrrolidine

InChI

InChI=1S/C10H9ClF3N/c11-9-6(13)4-5(12)8(10(9)14)7-2-1-3-15-7/h4,7,15H,1-3H2/t7-/m1/s1

InChI Key

VLWPSOJVQHCCKV-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2F)F)Cl)F

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2F)F)Cl)F

Origin of Product

United States

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